

# HPLC method for quantification of 1-Methyl-1H-indazole-3-carboxylic acid

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## Compound of Interest

Compound Name: 1-Methyl-1H-indazole-3-carboxylic acid

Cat. No.: B028222

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## Application Note

### Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **1-Methyl-1H-indazole-3-carboxylic acid** in bulk drug substances or pharmaceutical formulations. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering a rapid and reliable analytical solution. This method is suitable for quality control and research purposes.

### Introduction

**1-Methyl-1H-indazole-3-carboxylic acid** is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.<sup>[1][2][3]</sup> Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of indazole derivatives due to its high resolution and sensitivity.<sup>[4][5]</sup> This application note presents a detailed protocol for the determination of **1-Methyl-1H-indazole-3-carboxylic acid** using RP-HPLC with UV detection.

### Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Chemicals and Reagents:
  - **1-Methyl-1H-indazole-3-carboxylic acid** reference standard (97% purity or higher).
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Water (HPLC grade, filtered and degassed).
  - Formic acid (analytical grade).

### Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 280 nm
Run Time	10 minutes

## Protocols

### 1. Standard Solution Preparation

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 10 mg of **1-Methyl-1H-indazole-3-carboxylic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

## 2. Sample Preparation

- **Bulk Drug Substance:** Accurately weigh approximately 10 mg of the **1-Methyl-1H-indazole-3-carboxylic acid** sample, transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.
- **Pharmaceutical Formulation:** The sample preparation for a formulated product will depend on the matrix. A generic extraction procedure may involve dissolving a known weight of the formulation in a suitable solvent, followed by filtration and dilution with the mobile phase.

## 3. Method Validation (Summary of Typical Parameters)

The developed method should be validated according to ICH guidelines. Typical validation parameters include:

- **Linearity:** Assessed by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. A correlation coefficient ( $r^2$ ) of >0.999 is expected.
- **Precision:** Evaluated by repeated injections of a standard solution. The relative standard deviation (RSD) for peak area should be less than 2%.
- **Accuracy:** Determined by the recovery of a known amount of standard spiked into a placebo matrix. Recoveries are expected to be within 98-102%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

- **Specificity:** Assessed by analyzing a placebo and a stressed sample to ensure no interference at the retention time of the analyte.

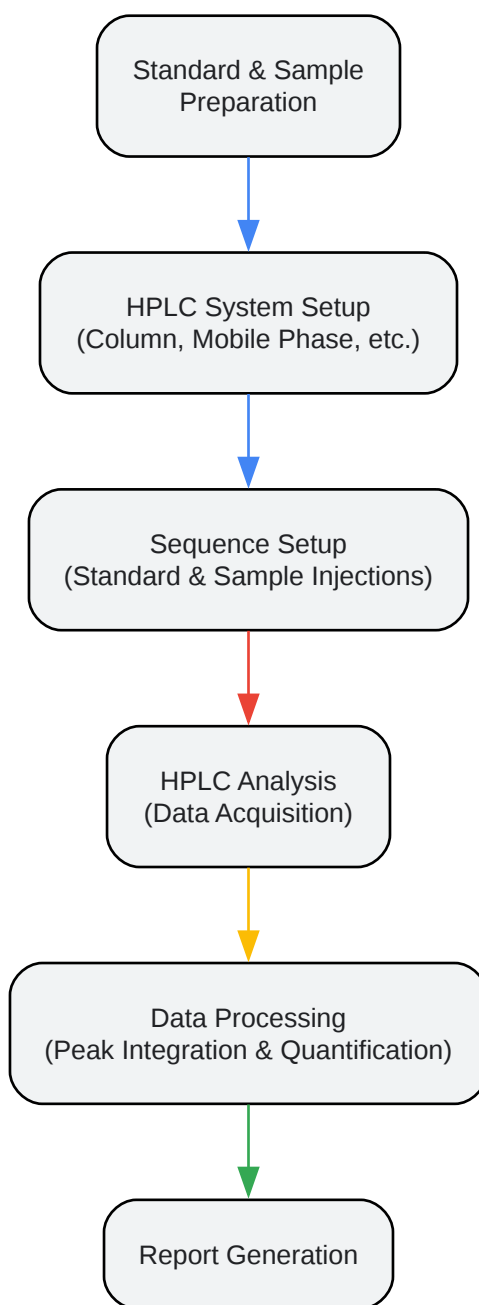
## Data Presentation

The following table summarizes the expected quantitative data for the HPLC method.

Parameter	Expected Value
Retention Time (min)	~ 4.5
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Precision (%RSD)	< 2.0
Accuracy (% Recovery)	98.0 - 102.0
Limit of Detection (LOD) (µg/mL)	~ 0.1
Limit of Quantification (LOQ) (µg/mL)	~ 0.3

## Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **1-Methyl-1H-indazole-3-carboxylic acid** using this HPLC method.



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### HPLC Analysis Workflow

## Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of **1-Methyl-1H-indazole-3-carboxylic acid**. The method is simple, rapid, and can be readily implemented in a quality control or research laboratory setting. The use of a

common C18 column and a simple mobile phase makes this method cost-effective and easy to perform.

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